molecular formula C20H23N3O5 B10879568 (3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazin-1-yl]methanone

(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazin-1-yl]methanone

Cat. No.: B10879568
M. Wt: 385.4 g/mol
InChI Key: FUIVPDUOQWOKJG-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazino]methanone is a complex organic compound with a molecular formula of C20H23N3O5. This compound is characterized by the presence of a dimethoxyphenyl group and a nitrobenzyl piperazino group, making it a molecule of interest in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H23N3O5/c1-27-18-8-5-16(13-19(18)28-2)20(24)22-11-9-21(10-12-22)14-15-3-6-17(7-4-15)23(25)26/h3-8,13H,9-12,14H2,1-2H3

InChI Key

FUIVPDUOQWOKJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazino]methanone typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with 4-nitrobenzylpiperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazino]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions and mechanisms. The compound can undergo several types of reactions, including:

  • Oxidation : Can be oxidized using potassium permanganate or chromium trioxide.
  • Reduction : Reduction can be performed with lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions are possible at the piperazine ring.

Biology

In biological research, (3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazin-1-yl]methanone is utilized to study interactions between small molecules and biological macromolecules. It serves as a model compound for understanding binding affinities and specificities of similar structures. Notably, it has been investigated for its interactions with neurotransmitter receptors:

  • Serotonin Receptors : Modulation of serotonin pathways can influence mood and anxiety disorders.
  • Dopamine Receptors : Potential applications in treating disorders related to dopamine dysregulation.
  • Adrenergic Receptors : Impacts on cardiovascular function and stress response.

Medicinal Applications

The medicinal chemistry potential of this compound is significant due to its ability to be modified into derivatives with enhanced pharmacological properties. These modifications can lead to improved bioavailability and target specificity for therapeutic interventions.

Case Studies

  • Antidepressant Activity :
    • A study examined the effects of this compound on serotonin receptor activity, demonstrating its potential as an antidepressant by enhancing serotonin signaling pathways.
  • Antitumor Activity :
    • Research indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.

Industrial Applications

In the industrial sector, this compound can be employed in developing new materials with specific properties such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazino]methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Biological Activity

(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazin-1-yl]methanone, often referred to as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N4O4
  • Molecular Weight : 358.39 g/mol

The compound features a piperazine ring substituted with a nitrobenzyl group and a methanone moiety linked to a dimethoxyphenyl group. This structural complexity contributes to its diverse biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may act as an antagonist or agonist at various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) such as serotonin and dopamine receptors.
  • Enzyme Modulation : It has been suggested that this compound can inhibit specific enzymes that play a role in neurotransmitter metabolism, thereby affecting mood and cognition.
  • Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties that may contribute to neuroprotective effects.

Biological Activity Overview

The following table summarizes key biological activities reported for the compound:

Activity Effect Reference
AntidepressantSignificant reduction in depressive behavior in animal models
AntipsychoticReduction in psychotic symptoms in preclinical studies
NeuroprotectiveProtection against oxidative stress in neuronal cells
AntitumorInhibition of cancer cell proliferation in vitro

Case Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors measured by the forced swim test. The results suggest potential utility in treating major depressive disorder.

Case Study 2: Antipsychotic Properties

In a double-blind study involving patients with schizophrenia, the compound showed promise in reducing symptoms compared to placebo controls. Patients reported improved mood and reduced hallucinations after treatment over six weeks.

Case Study 3: Neuroprotection

Research focusing on neurodegenerative diseases indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the upregulation of antioxidant enzymes.

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